3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound with a molecular formula of C23H30N2O4. This compound is characterized by the presence of a trimethoxyphenyl group, a methylphenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The initial step involves the formation of the trimethoxyphenyl intermediate. This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions.
Introduction of the Methylphenyl Group: The next step involves the introduction of the methylphenyl group. This can be done by reacting the intermediate with 4-methylphenylboronic acid in the presence of a palladium catalyst.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring. This can be achieved by reacting the intermediate with 1-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can lead to the formation of alcohols.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules. It is also used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the treatment of various diseases, including cancer and neurological disorders. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: The compound is used in the development of new materials and chemicals. It is also used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes, including G-protein coupled receptors (GPCRs) and kinases.
Pathways Involved: The compound modulates various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: This compound lacks the piperazine ring, which may affect its biological activity and chemical properties.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the aromatic rings or the piperazine ring. These derivatives may have different biological activities and chemical properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-17-6-8-18(9-7-17)20(27-12-10-26(2)11-13-27)16-25-24(28)19-14-21(29-3)23(31-5)22(15-19)30-4/h6-9,14-15,20H,10-13,16H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNODLOPCAVCJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.